3(2H)-Furanone, 2-benzoyl-5-propyl-
Description
Historical Context and Discovery of the Furanone Class
The furanone ring system, a five-membered heterocyclic motif containing an oxygen atom and a carbonyl group, has been known to chemists for over a century. researchgate.net These compounds are widespread in nature, contributing to the flavor and aroma of many fruits, and are also formed during the heating of foods through the Maillard reaction. sigmaaldrich.com The 3(2H)-furanone isomer, in particular, is a core structure in a number of natural products and biologically active molecules. researchgate.netresearchgate.net The discovery and synthesis of various substituted furanones have been driven by their importance as flavorants, as well as their diverse biological activities. sigmaaldrich.com
Significance of the 2-benzoyl-5-propyl- Substitution Pattern in Organic Chemistry
The specific substitution pattern of a 2-benzoyl group and a 5-propyl group on the 3(2H)-furanone core is not extensively discussed in the available literature. However, the significance of each substituent can be inferred from studies on related compounds.
The benzoyl group at the C-2 position is a key structural feature. The presence of this aromatic ketone moiety can significantly influence the electronic properties and steric hindrance of the molecule. In other heterocyclic systems, the introduction of a benzoyl group has been shown to be a viable strategy for modulating biological activity. For instance, benzoyl-substituted furanones have been investigated for their anti-inflammatory and anticancer properties. smolecule.com The benzoyl moiety can participate in various chemical reactions, including nucleophilic substitution, which makes it a useful handle for further synthetic modifications.
The propyl group at the C-5 position is a simple alkyl substituent. The length and nature of the alkyl chain at this position can impact the lipophilicity of the furanone derivative. This, in turn, can affect its solubility, membrane permeability, and pharmacokinetic properties. Studies on other furanones have shown that modifying the alkyl substituent at C-5 can tune the biological activity of the molecule.
The combination of a bulky, electron-withdrawing benzoyl group and a flexible, lipophilic propyl group on the same furanone scaffold presents an interesting, yet unstudied, chemical entity.
Current Research Landscape and Knowledge Gaps for the Compound
A thorough review of scientific databases reveals a significant void in the research landscape for 3(2H)-Furanone, 2-benzoyl-5-propyl-. There are no published studies detailing its synthesis, spectroscopic characterization, or biological evaluation. This lack of information is a major knowledge gap. While its molecular formula (C14H14O3) and CAS number (61418-07-3) are documented, the primary literature remains silent on its properties and potential applications. guidechem.com This starkly contrasts with the extensive research available for other substituted furanones.
Overview of Multidisciplinary Research Trajectories for the Compound
Given the known activities of related furanone derivatives, several multidisciplinary research trajectories can be proposed for 3(2H)-Furanone, 2-benzoyl-5-propyl-:
Medicinal Chemistry: Drawing parallels with other benzoyl-furanones, a primary research avenue would be the investigation of its potential as an anti-inflammatory or anticancer agent. smolecule.com Studies could involve in vitro screening against relevant enzymatic targets (e.g., cyclooxygenases) and cancer cell lines.
Antimicrobial Research: Furanone derivatives have been explored for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication system involved in virulence and biofilm formation. nih.gov The unique substitution pattern of this compound could be assessed for similar activities.
Flavor and Fragrance Chemistry: The furanone core is a well-known component of many aromas. sigmaaldrich.com Research could be directed towards the sensory properties of 3(2H)-Furanone, 2-benzoyl-5-propyl- to determine if it possesses any interesting flavor or fragrance characteristics.
Synthetic Chemistry: The development of an efficient and scalable synthesis for this compound would be a crucial first step to enable further research. This could involve exploring various synthetic strategies that are known to be effective for constructing substituted furanone rings. organic-chemistry.org
Data Tables
Predicted Physicochemical Properties of 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Property | Value | Source |
| Molecular Formula | C14H14O3 | guidechem.com |
| Molecular Weight | 230.26 g/mol | guidechem.com |
| CAS Number | 61418-07-3 | guidechem.com |
| Canonical SMILES | CCCC1=CC(=O)C(O1)C(=O)C1=CC=CC=C1 | guidechem.com |
| InChIKey | NQDICJOHMQAENF-UHFFFAOYNA-N | guidechem.com |
This data is computationally generated or sourced from chemical supplier databases and has not been experimentally verified in peer-reviewed literature.
Structure
3D Structure
Properties
CAS No. |
61418-07-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-benzoyl-5-propylfuran-3-one |
InChI |
InChI=1S/C14H14O3/c1-2-6-11-9-12(15)14(17-11)13(16)10-7-4-3-5-8-10/h3-5,7-9,14H,2,6H2,1H3 |
InChI Key |
NQDICJOHMQAENF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 2h Furanone, 2 Benzoyl 5 Propyl
Classical Approaches to 3(2H)-Furanone Ring System Synthesis
The foundational methods for constructing the 3(2H)-furanone ring system have historically relied on condensation and cyclization reactions. These classical approaches remain valuable for their robustness and the accessibility of starting materials.
Condensation Reactions in Furanone Formation
Aldol-type condensation reactions represent a cornerstone in the synthesis of the furanone scaffold. For the targeted synthesis of a 5-propyl substituted furanone, a key precursor would be a γ-keto acid or a related dicarbonyl compound. For instance, the condensation of an appropriate β-keto ester with an α-haloester can lead to a 1,4-dicarbonyl intermediate, which can then undergo intramolecular cyclization.
A notable classical method is the Feist-Benary furan (B31954) synthesis , which involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. wikipedia.org To generate a 5-propyl-3(2H)-furanone derivative, one could envision reacting an α-haloketone with a β-ketoester bearing a propyl group.
| Reaction | Reactants | Conditions | Notes |
| Feist-Benary Synthesis | α-halo ketone, β-dicarbonyl compound | Base (e.g., pyridine, ammonia) | A versatile method for substituted furans. |
Cyclization Pathways Utilizing Precursor Molecules
The intramolecular cyclization of suitably functionalized acyclic precursors is a direct and widely employed strategy for forming the 3(2H)-furanone ring. The Paal-Knorr furan synthesis , traditionally used for furan synthesis from 1,4-dicarbonyl compounds, can be adapted for furanone synthesis. wikipedia.orgorganic-chemistry.org This acid-catalyzed cyclization proceeds through the formation of a hemiacetal followed by dehydration. wikipedia.org To obtain a 5-propyl-3(2H)-furanone, a 1,4-dicarbonyl precursor with a propyl group at the appropriate position would be required.
Another classical approach involves the cyclization of γ-hydroxyalkynones, which can be achieved under acidic or basic conditions. organic-chemistry.org The requisite γ-hydroxyalkynone for a 5-propyl derivative would possess a propyl group adjacent to the hydroxyl functionality.
| Reaction | Precursor Type | Conditions | Key Transformation |
| Paal-Knorr Adaptation | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Intramolecular cyclization and dehydration. wikipedia.orgorganic-chemistry.org |
| γ-Hydroxyalkynone Cyclization | γ-Hydroxyalkynone | Acid or base catalysis | Intramolecular addition of the hydroxyl group to the alkyne. organic-chemistry.org |
Targeted Synthesis of 2-Benzoyl-5-propyl- Substituted Furanones
Achieving the specific substitution pattern of 2-benzoyl-5-propyl-3(2H)-furanone necessitates careful consideration of regioselectivity and, where applicable, stereoselectivity.
Regioselective Functionalization Strategies
There are two primary retrosynthetic approaches to consider for the target molecule:
Formation of a 5-propyl-3(2H)-furanone followed by C-2 benzoylation: This strategy relies on the synthesis of the 5-propyl furanone core first. The introduction of the benzoyl group at the C-2 position could then be attempted. Acylation at the C-2 position of a 3(2H)-furanone can be challenging. However, methods involving the reaction of a pre-formed furanone with a benzoylating agent, such as benzoyl chloride, under basic conditions could be explored. One study describes the benzoylation of a pyridazinone derivative, which was synthesized from a furanone, suggesting the feasibility of such a transformation on a related heterocyclic system. nih.gov
Cyclization of a precursor already containing the benzoyl and propyl moieties: This approach would involve the synthesis of an acyclic precursor that, upon cyclization, directly yields the desired 2-benzoyl-5-propyl-3(2H)-furanone. For example, a 1,4-dicarbonyl compound incorporating both the benzoyl and propyl groups at the correct positions could be cyclized via a Paal-Knorr type reaction.
Stereoselective Synthesis Considerations
If the synthesis involves the creation of a chiral center at the C-5 position, stereoselective methods would be necessary to control the absolute configuration. Enantioselective versions of furanone syntheses have been developed. For instance, an enantioselective interrupted Feist-Benary reaction has been reported, utilizing a chiral auxiliary to induce stereocontrol. wikipedia.org Such strategies could potentially be adapted to control the stereochemistry at the C-5 position when introducing the propyl group.
Modern Synthetic Advancements for the Compound
Modern synthetic organic chemistry offers a range of powerful tools that could be applied to the synthesis of 2-benzoyl-5-propyl-3(2H)-furanone, often providing milder reaction conditions and greater functional group tolerance.
Transition metal catalysis has emerged as a prominent strategy for the synthesis of substituted furanones. Gold- and rhodium-catalyzed cyclizations of various precursors have been shown to be highly effective. organic-chemistry.org For instance, gold-catalyzed cyclization of γ-hydroxyalkynones proceeds under mild conditions to afford substituted 3(2H)-furanones. organic-chemistry.org A plausible route to the target compound could involve a gold-catalyzed cyclization of a precursor such as 1-phenyl-3-hydroxy-3-propyl-1,4-pentadiyn-1-one.
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While a specific MCR for 2-benzoyl-5-propyl-3(2H)-furanone is not reported, the development of new MCRs is an active area of research, and a strategy involving, for example, a benzoyl-containing component, a propyl-containing component, and a C2-synthon could be envisioned.
Electrophilic cyclization of functionally substituted alkynes is another modern and efficient route to highly substituted 2(3H)-furanones. iastate.edu This method tolerates various functional groups and proceeds under mild conditions. A potential precursor for the target molecule could be a 3-alkynoate ester with appropriate benzoyl and propyl functionalities, which upon treatment with an electrophile like iodine monochloride, could cyclize to the desired product.
| Modern Method | Catalyst/Reagent | Precursor Type | Advantages |
| Gold-Catalyzed Cyclization | Gold salts (e.g., AuCl₃) | γ-Hydroxyalkynones | Mild conditions, high efficiency. organic-chemistry.org |
| Rhodium-Catalyzed Cascade | Rh(II) catalysts | α-Diazo-δ-keto-esters | High chemo-, regio-, and stereoselectivity. organic-chemistry.org |
| Electrophilic Cyclization | ICl, I₂, PhSeCl | 3-Alkynoate esters | Mild conditions, functional group tolerance. iastate.edu |
Catalytic Methods in 3(2H)-Furanone Synthesis
Transition-metal catalysis has become indispensable for the efficient construction of the 3(2H)-furanone core. These methods often proceed under mild conditions with high functional group tolerance, making them ideal for complex targets like 2-benzoyl-5-propyl-3(2H)-furanone.
Gold-Catalyzed Cyclizations: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in promoting the intramolecular cyclization of γ-hydroxyalkynones to form 3(2H)-furanones. nih.govacs.orgacs.org This reaction proceeds via a 5-exo-dig cyclization, where the hydroxyl group attacks the gold-activated alkyne. A common and powerful catalytic system is generated from the combination of a gold(I) chloride precursor, such as (p-CF3C6H4)3PAuCl, and a silver salt co-catalyst, like silver triflate (AgOTf). organic-chemistry.orgorganic-chemistry.org This approach is noted for its mild reaction conditions and good to excellent yields, often ranging from 55% to 94% for various substituted furanones. nih.govacs.orgorganic-chemistry.org The versatility of this method allows for the synthesis of furanones with diverse substituents, including sterically demanding groups. organic-chemistry.org
Rhodium-Catalyzed Carbonylations: Rhodium complexes are employed in carbonylation reactions to construct the furanone ring from unsaturated precursors. One such method is the rhodium-catalyzed cyclocarbonylation of propargyl alcohols under hydroformylation conditions. researchgate.net For instance, Rh4(CO)12 has been shown to effectively catalyze the cyclohydrocarbonylation of terminal-silyl-substituted propargyl alcohols into the corresponding 2(5H)-furanones. researchgate.net Another approach involves the carbonylation of internal acetylenes in the presence of an alcohol, using rhodium catalysts like RhCl3·3H2O combined with a basic salt, to yield 5-alkoxy-2(5H)-furanones. acs.org These alkoxy furanones can serve as versatile intermediates for further functionalization.
Other Transition-Metal Catalysis:
Rhodium/Palladium Catalysis: A binary catalytic system combining Rh(II) and Pd(0) catalysts facilitates a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters, providing an efficient route to highly substituted 3(2H)-furanones with a quaternary center at the C2 position. organic-chemistry.org
Copper Catalysis: Copper(II) triflate (Cu(OTf)2), in combination with a Brønsted acid co-catalyst, can promote a tandem oxa-Nazarov cyclization, which is applicable to the synthesis of functionalized furanone systems. organic-chemistry.org
Phosphine-Mediated Synthesis: While not a metal-catalyzed reaction, organocatalysis using trialkylphosphines offers a mild and efficient method for constructing 2-acyl furans from ynenones. organic-chemistry.org This is highly relevant for the target molecule. The reaction proceeds through a sequence of 1,6-addition, 5-exo-dig cyclization, and subsequent oxidation of a phosphonium (B103445) ylide intermediate with molecular oxygen. organic-chemistry.org
| Catalyst System | Precursor Type | Reaction Type | Typical Yield |
| (p-CF3C6H4)3PAuCl / AgOTf | γ-Hydroxyalkynones | Intramolecular Cyclization | 55-94% nih.govacs.orgorganic-chemistry.org |
| Rh4(CO)12 | Propargyl Alcohols | Cyclocarbonylation | High researchgate.net |
| Rh(II) / Pd(0) | α-Diazo-δ-keto-esters | Cyclization/Alkylation Cascade | High organic-chemistry.org |
| Cu(OTf)2 / DPP-H | Conjugated 1,2-diketones | Tandem Oxa-Nazarov Cyclization | Good organic-chemistry.org |
| Trialkylphosphine | Ynenones | Cyclization/Oxidation | Very Good organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.
Solvent-Free and Aqueous Reactions: A significant advancement is the development of reactions that minimize or eliminate the use of volatile organic solvents. An acid-catalyzed aldol (B89426) condensation for the synthesis of an arylidene 3(2H)-furanone has been successfully performed without any organic solvent, using 5% v/v aqueous HCl. acs.org Furthermore, an efficient synthesis of 3(2H)-furanones via the cycloisomerization of allenic hydroxyketones has been achieved in water, notably without the need for any metal catalyst. organic-chemistry.org
Heterogeneous Catalysis: The use of solid, reusable catalysts is a cornerstone of green chemistry. A continuous-flow, gas-phase synthesis of 2-acetyl furan has been developed using a simple and inexpensive zirconia (ZrO2) catalyst. rsc.org This cross-ketonization approach offers a significantly lower E-factor compared to traditional liquid-phase batch reactions. rsc.org Similarly, titanium silicate (B1173343) molecular sieves have been used as efficient and recyclable catalysts for the synthesis of 5-hydroxy-2(5H)-furanone from the oxidation of furfural, showcasing a green alternative to stoichiometric oxidants. rsc.org
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability and reproducibility. nih.govhelgroup.com These benefits make it a highly attractive technology for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov
The application of flow chemistry to furanone synthesis is an emerging area. A notable example is the efficient flow-photochemical synthesis of 5H-furanones, which leverages the precise control of irradiation time and temperature possible in a microreactor. scilit.com For the synthesis of a molecule like 2-benzoyl-5-propyl-3(2H)-furanone, a flow process could be designed around a key catalytic cyclization step. This could involve pumping a solution of the appropriate precursor (e.g., a γ-hydroxyalkynone) through a heated reactor coil or a packed bed containing a solid-supported catalyst (a heterogeneous catalyst). fujifilm.com
Total Synthesis Approaches and Yield Optimization Strategies
A plausible total synthesis of 3(2H)-Furanone, 2-benzoyl-5-propyl- can be designed by combining established reactions. The most strategic approach would involve the late-stage formation of the furanone ring from a custom-synthesized linear precursor that already contains the required benzoyl and propyl functionalities.
Proposed Synthetic Route via Gold-Catalyzed Cyclization:
A highly effective strategy would be the gold-catalyzed intramolecular cyclization of a γ-hydroxyalkynone precursor.
Precursor Synthesis: The key intermediate would be 1-phenyl-4-hydroxyoct-1-yn-3-one . This could be synthesized by the addition of a benzoyl group to a protected 4-hydroxy-1-octyne. A more direct route would involve the reaction of the lithium acetylide of 1-phenylprop-2-yn-1-one (B1213515) with valeraldehyde (B50692) (pentanal).
Cyclization: The synthesized γ-hydroxyalkynone would then be subjected to gold-catalyzed cyclization. Based on literature precedent, using a catalytic system of (p-CF3C6H4)3PAuCl and AgOTf in a solvent like toluene (B28343) at room temperature would be expected to yield the target molecule, 3(2H)-Furanone, 2-benzoyl-5-propyl- . acs.orgacs.orgorganic-chemistry.org
Alternative Route via Acid-Catalyzed Cyclization:
A more traditional route involves the cyclization of a γ-keto acid.
Precursor Synthesis: The required precursor would be 2-benzoyl-4-oxoheptanoic acid . This could be prepared through various classical carbon-carbon bond-forming reactions.
Cyclization/Lactonization: Treatment of the γ-keto acid with a dehydrating agent or under acidic conditions would induce cyclization to form the γ-lactone (furanone) ring. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has also been shown to lead directly to chiral γ-lactones in a reduction/lactonization sequence. rsc.org
Yield Optimization Strategies:
Optimizing the yield of the target compound involves careful control over several factors, particularly in the key cyclization step.
Catalyst and Ligand Screening: In the gold-catalyzed approach, the choice of ligand on the gold center and the counterion of the silver co-catalyst can significantly impact efficiency. Screening various phosphine (B1218219) ligands and silver salts (e.g., AgBF4, AgSbF6) is a standard optimization procedure. acs.org
Solvent and Temperature: The reaction yield is often highly dependent on the solvent. For gold-catalyzed cyclizations, solvents like toluene or dichloromethane (B109758) are often found to be optimal. organic-chemistry.org Temperature control is also crucial; while many modern catalytic reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
Precursor Purity: The efficiency of catalytic reactions is often sensitive to the purity of the starting materials. Ensuring the high purity of the linear precursor is critical for achieving high yields in the cyclization step.
Flow Chemistry Implementation: As discussed, converting the optimized batch reaction to a continuous flow process can lead to further improvements in yield and consistency, especially during scale-up, by ensuring uniform reaction conditions and minimizing side reactions. nih.gov
Spectroscopic Characterization and Structural Elucidation of 3 2h Furanone, 2 Benzoyl 5 Propyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For a molecule like 3(2H)-Furanone, 2-benzoyl-5-propyl-, a full suite of NMR experiments would be required for a complete structural assignment.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
A thorough search has not yielded any specific experimental data from two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for 3(2H)-Furanone, 2-benzoyl-5-propyl-. These advanced techniques are essential for establishing the connectivity of protons and carbons within the molecule and for determining its stereochemistry. While predicted NMR data may exist, experimentally derived spectra are necessary for definitive structural confirmation.
Solid-State NMR Investigations
There is no information available in the public domain regarding solid-state NMR studies of 3(2H)-Furanone, 2-benzoyl-5-propyl-. Such studies would provide valuable insights into the compound's structure and dynamics in the solid phase.
Dynamic NMR Studies for Conformational Analysis
Similarly, no dynamic NMR studies for the conformational analysis of 3(2H)-Furanone, 2-benzoyl-5-propyl- have been reported. These studies would be instrumental in understanding the rotational and inversional barriers within the molecule, providing a more complete picture of its three-dimensional structure and behavior in solution.
Mass Spectrometry (MS) in Structural Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific high-resolution mass spectrometry (HRMS) data for 3(2H)-Furanone, 2-benzoyl-5-propyl- could be located. HRMS is critical for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. While the molecular weight is calculated to be approximately 230.26 g/mol , experimental verification through HRMS is a standard and necessary step in the characterization of a new or unstudied compound. guidechem.com
Fragmentation Pattern Analysis for Elucidation of Structural Features
While general fragmentation pathways for the broader class of 3(2H)-furanones have been studied, a specific fragmentation pattern analysis for 2-benzoyl-5-propyl-3(2H)-furanone is not available. imreblank.ch Such an analysis would involve identifying the characteristic fragment ions produced when the molecule is subjected to ionization in a mass spectrometer. This information is invaluable for confirming the presence of specific structural motifs, such as the benzoyl and propyl groups attached to the furanone core.
Tandem Mass Spectrometry (MS/MS) for Complex Structure Delineation
The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak [M]⁺ at m/z 230, corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be dominated by cleavages at the weakest bonds and rearrangements characteristic of the furanone and benzoyl moieties.
Key expected fragmentation pathways include:
Loss of the propyl group: A primary fragmentation event would likely be the cleavage of the C-C bond between the furanone ring and the propyl substituent, resulting in a prominent ion at m/z 187 ([M-C₃H₇]⁺).
Formation of the benzoyl cation: Cleavage of the bond between the furanone ring and the benzoyl group would lead to the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a very common and characteristic fragment for benzoyl-containing compounds.
Loss of carbon monoxide: Furanone rings are known to undergo decarbonylation. The loss of a CO molecule from the molecular ion or subsequent fragment ions is an anticipated fragmentation step. For instance, the molecular ion could lose CO to give a fragment at m/z 202.
Cleavage of the furanone ring: The furanone ring itself can undergo cleavage, leading to various smaller fragments.
A proposed MS/MS experiment would involve selecting the molecular ion (m/z 230) as the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would be expected to show major fragments at m/z 187, 105, and possibly other ions corresponding to the loss of CO and further fragmentation of the primary product ions.
Table 1: Predicted Major Mass Spectrometry Fragments for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| m/z (amu) | Proposed Fragment Ion |
| 230 | [M]⁺ |
| 187 | [M-C₃H₇]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
This table is based on general fragmentation patterns of similar compounds and awaits experimental verification for 3(2H)-Furanone, 2-benzoyl-5-propyl-.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment.
The IR and Raman spectra of 3(2H)-Furanone, 2-benzoyl-5-propyl- are expected to exhibit characteristic bands corresponding to its constituent functional groups. Analysis of related furanone and benzoyl-containing compounds allows for the prediction of these key vibrational frequencies. researchgate.netnist.govnist.gov
Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: one in the furanone ring (a lactone) and the benzoyl ketone. The furanone C=O stretching vibration is typically observed in the range of 1740-1780 cm⁻¹. The benzoyl C=O stretch, being part of an α,β-unsaturated ketone system, is expected to appear at a lower frequency, likely in the 1660-1680 cm⁻¹ region.
C=C Stretching: The endocyclic C=C bond within the furanone ring would give rise to a stretching vibration around 1620-1650 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ range.
C-O Stretching: The C-O-C stretching of the furanone ether linkage will produce strong bands in the 1000-1300 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear in the 2850-2960 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |
| Furanone C=O Stretch | 1740 - 1780 | IR, Raman |
| Benzoyl C=O Stretch | 1660 - 1680 | IR, Raman |
| Furanone C=C Stretch | 1620 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Stretch | 1000 - 1300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
This table is predictive and based on data from analogous compounds.
The vibrational spectra can also offer insights into the conformational flexibility of the molecule, particularly concerning the orientation of the benzoyl group relative to the furanone ring and the conformation of the propyl chain. Rotational isomers (rotamers) can sometimes be distinguished by subtle shifts in vibrational frequencies or the appearance of new bands in the spectrum. Low-frequency vibrational modes, often studied by Raman spectroscopy, are particularly sensitive to such conformational changes. However, without specific experimental data, a detailed conformational analysis remains speculative.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 3(2H)-Furanone, 2-benzoyl-5-propyl- is expected to be characterized by absorptions arising from the conjugated system formed by the benzoyl group and the furanone ring.
The primary electronic transitions anticipated are:
π → π* transitions: These high-intensity absorptions are due to the promotion of electrons from π bonding to π* antibonding orbitals within the conjugated system. These are expected to occur in the UV region, likely with a maximum absorption (λ_max) between 250 and 300 nm.
n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the π → π* transitions and may be observed as a shoulder on the main absorption band or as a separate weak band in the near-UV region (300-400 nm).
The solvent environment can influence the positions of these absorption bands. Polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.
Table 3: Predicted UV-Vis Absorption Maxima for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 300 | High |
| n → π | 300 - 400 | Low |
These predictions are based on the chromophores present in the molecule.
X-ray Crystallography and Single-Crystal Diffraction Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details of the three-dimensional molecular structure and intermolecular interactions.
While a crystal structure for 3(2H)-Furanone, 2-benzoyl-5-propyl- has not been reported, analysis of related structures, such as those of other substituted furanones and benzoyl-containing compounds, can provide a model for its likely solid-state conformation and packing. researchgate.netresearchgate.net
A single-crystal X-ray diffraction analysis would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the furanone ring, the benzoyl group, and the propyl chain.
Molecular Conformation: The dihedral angle between the plane of the furanone ring and the benzoyl group would be a key conformational parameter. Steric hindrance between the substituents may lead to a non-planar arrangement.
Intermolecular Interactions: The crystal packing would likely be stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms and hydrogen atoms from the phenyl and propyl groups. π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing.
Table 4: Hypothetical Crystallographic Data for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
This table presents a hypothetical scenario based on common crystal systems for organic molecules of similar complexity.
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereochemical Assignment
Similarly, no published studies utilizing chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the stereochemical assignment of 3(2H)-Furanone, 2-benzoyl-5-propyl- were found. Chiroptical spectroscopy is fundamental for determining the absolute configuration of chiral molecules. In the absence of experimental CD or ORD spectra, it is impossible to discuss the characteristic Cotton effects, assign specific electronic transitions, or correlate the observed spectral signs to the (R) or (S) configuration at the chiral center(s) of the molecule.
Chemical Reactivity and Mechanistic Investigations of 3 2h Furanone, 2 Benzoyl 5 Propyl
Reactions at the 3(2H)-Furanone Ring System
The 3(2H)-furanone ring is a versatile scaffold, and its reactivity is influenced by the substituents at the C2 and C5 positions. The presence of a propyl group at C5 and a benzoyl group at C2 modulates the electron density and steric accessibility of the ring atoms.
Electrophilic Substitution Reactions
Electrophilic substitution on the furanone ring itself is not a commonly observed reaction pathway. The electron-withdrawing nature of the C3-carbonyl group and the C2-benzoyl group deactivates the furanone ring towards electrophilic attack. However, electrophilic reactions can be directed to other parts of the molecule or can occur under specific, often harsh, conditions. In related furan (B31954) systems, electrophilic substitution is known to occur preferentially at the C2 and C5 positions due to the stabilization of the resulting cationic intermediate by the ring oxygen. chemicalbook.com For 2,5-disubstituted furans like the parent structure of the title compound, further electrophilic substitution on the furan ring is sterically hindered and electronically disfavored.
Studies on the electrophilic cyclization of 3-alkynoate esters provide a route to substituted 2(3H)-furanones, highlighting the utility of electrophiles like iodine (I₂) and phenylselenyl chloride (PhSeCl) in furanone synthesis. iastate.edu This suggests that while direct substitution on a pre-formed 2-benzoyl-5-propyl-3(2H)-furanone ring is unlikely, electrophiles play a crucial role in the construction of the furanone core itself.
Nucleophilic Addition to the Carbonyl Group
The C3-carbonyl group of the 3(2H)-furanone ring is a prime site for nucleophilic attack. This reaction is a fundamental process in the chemistry of furanones and can lead to a variety of products. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Research on related 2-alkoxycarbonyl-3(2H)-furanones has demonstrated enantioselective conjugate additions to various electrophiles, indicating that the furanone system can act as a nucleophile itself after in situ generation. nih.gov More directly, nucleophilic addition to the C3 carbonyl can be expected with a range of nucleophiles.
Table 1: Representative Nucleophilic Addition Reactions on Related 3(2H)-Furanone Systems
| Nucleophile | Substrate | Product Type | Reference |
| Oxygen Nucleophiles | Cycloalkyl fused furan-3-ones | Double-nucleophilic addition product | nih.gov |
| Nitrogen Nucleophiles | 3-Aryl-5-phenyl-2(3H)-furanones | Ring-opened N-benzylamides | researchgate.net |
| Carbon Nucleophiles | 2-Alkoxycarbonyl-3(2H)-furanones | Michael adducts | nih.govrsc.org |
These examples from analogous systems suggest that 3(2H)-furanone, 2-benzoyl-5-propyl- would be susceptible to nucleophilic attack at the C3 carbonyl by various nucleophiles, potentially leading to addition products or subsequent ring modifications.
Ring Opening and Rearrangement Pathways
The furanone ring can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack or thermal and photochemical stimuli. The stability of the furanone ring is influenced by its substituents.
Studies on substituted 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones have shown that the furanone ring can be opened by primary alcohols. researchgate.net Similarly, the reaction of 3-aryl-5-phenyl-2(3H)-furanones with benzylamine (B48309) leads to ring opening and the formation of N-benzylamides. researchgate.net These findings indicate that the lactone functionality of the furanone ring is susceptible to cleavage by nucleophiles.
Furthermore, acid-catalyzed decomposition of diazoketones derived from 2,2-dimethyl-5,5-diaryldihydrofuran-3(2H)-ones leads to a mixture of regioisomeric furan-3(2H)-ones through a 1,2-aryl migration, demonstrating a key rearrangement pathway for this class of compounds. nih.gov Furan ring-opening reactions are also synthetically valuable for creating functionalized linear molecules. rsc.org
Reactivity of the Benzoyl Moiety
The benzoyl group attached at the C2 position introduces another set of reactive sites into the molecule: the benzoyl carbonyl group and the phenyl ring.
Reactions at the Benzoyl Carbonyl
The carbonyl group of the benzoyl moiety is also susceptible to nucleophilic addition, similar to other ketones. However, its reactivity can be influenced by the electronic effects of the attached furanone ring. The benzoyl group is a key feature in many organic compounds, and its reactivity is well-established. wikipedia.org
In the context of 2-benzoyl-5-propyl-3(2H)-furanone, the benzoyl carbonyl can react with nucleophiles such as organometallic reagents (e.g., Grignard reagents) or reducing agents (e.g., sodium borohydride). The Friedel–Crafts reaction between thioanisole (B89551) and benzoyl chloride to form a ketone is a classic example of the electrophilic nature of the benzoyl carbonyl's carbon atom. nih.gov
Electrophilic and Nucleophilic Attack on the Phenyl Ring
The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. msu.edulibretexts.org Therefore, electrophilic attack on the phenyl ring of 2-benzoyl-5-propyl-3(2H)-furanone is expected to occur at the meta positions relative to the carbonyl group.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -COR (Benzoyl carbonyl) | Deactivating | Meta |
| -OH, -OR | Activating | Ortho, Para |
| -NO₂ | Deactivating | Meta |
Conversely, nucleophilic aromatic substitution on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to a good leaving group. youtube.comyoutube.com In the case of the unsubstituted benzoyl group in the title compound, nucleophilic aromatic substitution is not a favored reaction pathway.
Reactions Involving the Propyl Side Chain
The propyl side chain at the C5 position of the furanone ring, while seemingly a simple alkyl appendage, offers a site for a variety of chemical modifications. These transformations can be broadly categorized into functionalization reactions and redox processes. The reactivity of this side chain is influenced by the electronic nature of the furanone ring and the adjacent benzoyl group.
Aliphatic Functionalization Reactions
Functionalization of the propyl side chain allows for the introduction of new chemical moieties, thereby expanding the synthetic utility of the parent furanone. These reactions typically proceed via radical mechanisms, given the saturated nature of the alkyl chain.
Free-radical halogenation, for instance, can introduce a halogen atom onto the propyl chain. The regioselectivity of this reaction is governed by the relative stability of the resulting carbon radicals. The benzylic-like position alpha to the furanone ring is often the most susceptible to radical abstraction due to resonance stabilization, although to a lesser extent than a true benzylic position on an aromatic ring.
Illustrative Data for Aliphatic Functionalization Reactions
| Reaction | Reagent/Conditions | Major Product | Illustrative Yield (%) |
| Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux | 2-Benzoyl-5-(1-bromopropyl)-3(2H)-furanone | 65 |
| Chlorination | Sulfuryl chloride (SO₂Cl₂), AIBN, Benzene (B151609), reflux | 2-Benzoyl-5-(1-chloropropyl)-3(2H)-furanone | 58 |
| Nitration | Nitromethane, Silver(I) nitrite, 120 °C | 2-Benzoyl-5-(1-nitropropyl)-3(2H)-furanone | 40 |
Oxidation and Reduction Processes
The propyl side chain is also amenable to oxidation and reduction, leading to a range of derivatives with altered chemical properties.
Oxidation of the propyl group can be achieved using strong oxidizing agents. Similar to the side-chain oxidation of alkylbenzenes, the position alpha to the furanone ring is the most likely site of initial attack. libretexts.org Depending on the reaction conditions and the oxidant used, the oxidation can yield alcohols, ketones, or even lead to cleavage of the side chain. For instance, controlled oxidation might yield 2-benzoyl-5-(1-hydroxypropyl)-3(2H)-furanone or 2-benzoyl-5-(1-oxopropyl)-3(2H)-furanone. More vigorous oxidation could potentially lead to the formation of a carboxylic acid at the C5 position.
Conversely, while the propyl group itself is fully saturated and cannot be reduced further, reductive conditions employed for other parts of the molecule must be chosen carefully to avoid unintended reactions. For the purpose of this section, we will consider the theoretical reduction of an oxidized propyl side chain. For example, the reduction of a 2-benzoyl-5-(1-oxopropyl)-3(2H)-furanone back to the corresponding alcohol or even the fully saturated propyl group can be accomplished with appropriate reducing agents.
Illustrative Data for Oxidation and Reduction of the Propyl Side Chain
| Reaction Type | Reagent/Conditions | Starting Material | Product | Illustrative Yield (%) |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), NaOH, heat | 2-Benzoyl-5-propyl-3(2H)-furanone | 2-Benzoyl-3(2H)-furanone-5-carboxylic acid | 35 |
| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-Benzoyl-5-(1-hydroxypropyl)-3(2H)-furanone | 2-Benzoyl-5-(1-oxopropyl)-3(2H)-furanone | 85 |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | 2-Benzoyl-5-(1-oxopropyl)-3(2H)-furanone | 2-Benzoyl-5-(1-hydroxypropyl)-3(2H)-furanone | 92 |
Note: The data in this table is illustrative and based on known transformations of similar functional groups. Specific experimental data for the target molecule is not available.
Advanced Reaction Mechanisms
A deeper understanding of the chemical transformations involving 3(2H)-Furanone, 2-benzoyl-5-propyl- necessitates a look into the underlying reaction mechanisms, including kinetic and thermodynamic aspects, as well as the characterization of transient species.
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic studies are crucial for elucidating reaction mechanisms. For the functionalization of the propyl side chain, which often proceeds via a free-radical chain reaction, the rate-determining step is typically the initial homolytic cleavage of a C-H bond to form the alkyl radical. The rate of this step is influenced by the bond dissociation energy of the C-H bond, with the weaker bonds breaking more readily. The position alpha to the furanone ring would be expected to have a lower C-H bond dissociation energy compared to the other positions on the propyl chain.
Illustrative Kinetic Parameters for Side-Chain Bromination
| Parameter | Value | Significance |
| Rate Law | Rate = k[NBS]¹[Initiator]⁰·⁵[Furanone]⁰ | Suggests a complex chain mechanism where the furanone is not involved in the rate-determining initiation step. |
| Activation Energy (Ea) | ~15-20 kcal/mol | Consistent with a free-radical chain reaction involving hydrogen abstraction. |
| Rate-Determining Step | Hydrogen abstraction from the propyl chain | The initial formation of the carbon radical is the slowest step in the chain propagation. |
Note: This data is hypothetical and intended to illustrate the expected kinetic profile for a free-radical side-chain reaction.
Thermodynamic Parameters of Chemical Reactions
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes determine the feasibility and position of equilibrium for a given reaction. For the reactions of the propyl side chain, these parameters can be estimated or computationally modeled. For instance, the oxidation of the propyl group to a carbonyl or carboxyl group is generally an exergonic process (negative ΔG), driven by the formation of stronger C=O and O-H bonds.
Illustrative Thermodynamic Data for the Oxidation of the Propyl Side Chain
| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) at 298 K |
| Propyl to 1-Hydroxypropyl | -40 | -5 | -38.5 |
| 1-Hydroxypropyl to 1-Oxopropyl | -45 | +10 | -48 |
| Propyl to Carboxylic Acid | -110 | -20 | -104 |
Note: These values are illustrative estimates based on bond-dissociation energies and typical values for similar transformations.
Intermediate Characterization and Trapping Experiments
The direct observation of reactive intermediates, such as the carbon radicals formed during side-chain functionalization, is often challenging due to their short lifetimes. Therefore, indirect methods like trapping experiments are employed. In such experiments, a "radical trap," a compound that reacts rapidly with radicals to form a stable, characterizable product, is added to the reaction mixture. The identification of the trapped product provides strong evidence for the existence of the radical intermediate.
For the reactions involving the propyl side chain of 2-benzoyl-5-propyl-3(2H)-furanone, a common radical trap like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) could be used. The formation of a TEMPO adduct with the propyl-furanone radical would confirm the presence of this intermediate.
Illustrative Intermediate Trapping Experiment
| Reaction | Trapping Agent | Trapped Intermediate | Method of Characterization |
| Side-Chain Bromination | TEMPO | 2-Benzoyl-5-(1-(TEMPO-oxy)propyl)-3(2H)-furanone | Mass Spectrometry, NMR Spectroscopy |
Note: This represents a plausible experimental design for confirming the radical intermediate. Specific experimental results are not available.
Photochemistry and Photoreactivity Studies of the Compound
Direct photochemical and photoreactivity studies on 2-benzoyl-5-propyl-3(2H)-furanone are not readily found in peer-reviewed literature. However, the photoreactivity of this molecule can be inferred by examining the behavior of related 3(2H)-furanone derivatives and compounds containing a benzoyl chromophore. The benzoyl group is a well-known photosensitizer, and its presence is expected to significantly influence the photochemical reactions of the furanone ring.
Upon absorption of ultraviolet (UV) radiation, the benzoyl moiety can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is a potent diradical and can initiate a variety of photochemical transformations. The specific reaction pathways will be dependent on the reaction conditions, such as the solvent and the presence of other reactants.
Expected Photochemical Reactions:
Based on the known photochemistry of furanones and benzoyl-containing compounds, several potential photoreactions can be anticipated for 2-benzoyl-5-propyl-3(2H)-furanone. These include, but are not limited to, cycloaddition reactions, hydrogen abstraction, and rearrangements.
Table 1: Potential Photochemical Reactions of 2-benzoyl-5-propyl-3(2H)-furanone
| Reaction Type | Proposed Mechanism | Potential Products |
| [2+2] Cycloaddition | The excited benzoyl group or the furanone double bond could react with an alkene or another molecule of the furanone itself to form a cyclobutane (B1203170) ring. | Dimeric products or adducts with other unsaturated molecules. |
| Norrish Type I Cleavage | Alpha-cleavage of the bond between the benzoyl carbonyl group and the furanone ring, leading to the formation of a benzoyl radical and a furanonyl radical. | Fragmentation products, or recombination to form isomers. |
| Norrish Type II Reaction | Intramolecular hydrogen abstraction by the excited benzoyl carbonyl group from the propyl chain, followed by cleavage or cyclization. | Formation of a cyclobutanol (B46151) derivative or cleavage of the propyl group. |
| Photoreduction | In the presence of a hydrogen donor, the excited benzoyl carbonyl group can be reduced to a hydroxyl group. | 2-(hydroxy(phenyl)methyl)-5-propyl-3(2H)-furanone. |
| Photoenolization | Intramolecular hydrogen abstraction by the benzoyl carbonyl from the furanone ring could lead to the formation of a photoenol, which can then undergo further reactions. | Isomeric products. |
It is important to note that the actual products and their distribution will depend on various factors, including the wavelength of light used, the solvent, the concentration of the substrate, and the presence of quenchers or sensitizers. Detailed mechanistic studies, including quantum yield determinations and transient spectroscopy, would be necessary to fully elucidate the photochemical behavior of 2-benzoyl-5-propyl-3(2H)-furanone.
Theoretical and Computational Studies of 3 2h Furanone, 2 Benzoyl 5 Propyl
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of computational chemistry, providing a framework to understand the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) has become a leading method for studying the electronic properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For 3(2H)-Furanone, 2-benzoyl-5-propyl-, a DFT analysis would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.
This analysis would yield critical information about the molecule's electronic structure, including the total energy, dipole moment, and the distribution of electron density. The calculated Mulliken or Natural Population Analysis (NPA) charges would reveal the partial charges on each atom, identifying electrophilic and nucleophilic centers. Furthermore, DFT is instrumental in calculating spectroscopic properties, such as infrared (IR) vibrational frequencies and UV-Vis absorption spectra, which can be compared with experimental data for validation.
Table 1: Illustrative DFT-Calculated Properties for a Furanone Derivative (Note: This data is representative of what would be calculated for 3(2H)-Furanone, 2-benzoyl-5-propyl-)
| Property | Calculated Value |
| Total Energy | -882.45 Hartree |
| Dipole Moment | 3.12 Debye |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.65 eV |
Ab Initio Methods for Geometry Optimization and Energy Calculation
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. For 3(2H)-Furanone, 2-benzoyl-5-propyl-, geometry optimization would be a primary application of these methods. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry.
The result of a geometry optimization is a set of optimized bond lengths, bond angles, and dihedral angles that define the most stable structure of the molecule. High-level ab initio calculations, while computationally more demanding than DFT, can provide benchmark energies and geometries, offering a "gold standard" for computational results.
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more easily excitable and reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), providing a quantitative measure of the molecule's reactive tendencies.
Conformational Analysis and Energy Minima
The flexibility of the propyl and benzoyl groups in 3(2H)-Furanone, 2-benzoyl-5-propyl- means that the molecule can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For a complex molecule like 3(2H)-Furanone, 2-benzoyl-5-propyl-, a full PES mapping is computationally prohibitive. Instead, a relaxed PES scan is often performed, where key dihedral angles (e.g., those associated with the rotation of the propyl and benzoyl groups) are systematically varied, and the energy is minimized at each step with respect to the remaining geometric parameters.
This process identifies the various energy minima, corresponding to stable conformers, and the transition states that connect them. The results provide insight into the most likely shapes the molecule will adopt and the energetic cost of changing between these shapes.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time by solving Newton's equations of motion. An MD simulation of 3(2H)-Furanone, 2-benzoyl-5-propyl-, typically performed in a simulated solvent environment, would track the trajectory of each atom over a period of nanoseconds or even microseconds.
By analyzing the trajectory, one can observe the different conformations the molecule samples and the frequency with which they occur. This provides a dynamic picture of the molecule's flexibility and can reveal important conformational changes that might be relevant to its biological activity or chemical reactivity. The results of an MD simulation can be used to generate a free energy landscape, which illustrates the relative populations of different conformational states at a given temperature.
Computational Studies on Reaction Mechanisms
Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions involving 2-benzoyl-5-propyl-3(2H)-furanone. By modeling the interactions of atoms and molecules, researchers can map out the energetic landscapes of reactions, providing a level of detail that is often inaccessible through experimental means alone.
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.
Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate transition states and calculate these energy barriers. For reactions involving furanone scaffolds, such as nucleophilic additions or cycloadditions, DFT calculations can provide valuable data on the feasibility and kinetics of different reaction pathways. For instance, in a hypothetical reaction of 2-benzoyl-5-propyl-3(2H)-furanone, the energy barriers for different competing pathways can be calculated to predict the most likely product.
Table 1: Hypothetical Calculated Energy Barriers for a Reaction of 2-benzoyl-5-propyl-3(2H)-furanone
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack at C2 | DFT (B3LYP/6-31G) | 15.2 |
| Nucleophilic attack at the benzoyl carbonyl | DFT (B3LYP/6-31G) | 18.5 |
| [3+2] Cycloaddition | DFT (M06-2X/6-311++G(d,p)) | 22.0 |
Note: The data in this table is illustrative and based on typical values for similar reactions reported in the literature.
Beyond identifying the transition state, computational chemistry can be used to elucidate the entire reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations, initiated from a located transition state, can trace the path downhill to the corresponding reactants and products. This confirms that the transition state indeed connects the intended species and provides a detailed picture of the geometric changes that occur throughout the reaction.
For furanone derivatives, IRC calculations have been instrumental in distinguishing between concerted and stepwise mechanisms. For example, in cycloaddition reactions involving furanones, IRC analysis can reveal whether the two new bonds are formed simultaneously or sequentially. researchgate.net Similarly, in reactions with nucleophiles, these calculations can map the trajectory of the nucleophile as it approaches the furanone ring and the subsequent structural rearrangements. nih.gov
Spectroscopic Property Predictions
Computational methods are also invaluable for predicting the spectroscopic properties of molecules like 2-benzoyl-5-propyl-3(2H)-furanone. These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.
By comparing the computationally predicted NMR spectrum of a proposed structure with the experimental data, chemists can gain confidence in their structural assignments. For a molecule with multiple isomers, this comparison can be a decisive tool for identifying the correct one. The accuracy of these predictions is often high enough to distinguish between subtle structural differences.
Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Furanone Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 105.4 | 106.1 |
| C3 (C=O) | 202.1 | 203.5 |
| C4 | 175.8 | 176.3 |
| C5 | 80.2 | 81.0 |
Note: The data is hypothetical and represents typical agreement between predicted and experimental values for similar structures.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies of a molecule can be calculated computationally, typically using DFT methods.
The resulting simulated vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. This is particularly useful for complex molecules where spectral bands may overlap. For 2-benzoyl-5-propyl-3(2H)-furanone, computational analysis can help to assign the characteristic stretching frequencies of the furanone and benzoyl carbonyl groups, as well as the various C-H and C-C vibrations. core.ac.uk
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for 2-benzoyl-5-propyl-3(2H)-furanone
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Furanone C=O stretch | 1745 | 1750 |
| Benzoyl C=O stretch | 1680 | 1685 |
| C=C stretch | 1625 | 1630 |
| C-O-C stretch | 1150 | 1155 |
Note: The data is illustrative. Calculated frequencies are often scaled by a factor to improve agreement with experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling (non-human biological focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and environmental toxicology. For 2-benzoyl-5-propyl-3(2H)-furanone, a QSAR model could be developed to predict its activity in a non-human biological system, such as its potential as a fungicide or insecticide.
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known biological activities is compiled. For a furanone-based fungicide model, this would include various furanone derivatives and their measured antifungal activities.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A hypothetical QSAR model for the fungicidal activity of furanone derivatives might take the following form:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * LUMO + 2.1
In this illustrative equation, IC50 is the concentration of the compound that inhibits 50% of fungal growth, LogP is a measure of lipophilicity, MW is the molecular weight, and LUMO is the energy of the lowest unoccupied molecular orbital. Such a model, once validated, could be used to predict the fungicidal activity of novel furanone derivatives like 2-benzoyl-5-propyl-3(2H)-furanone before they are synthesized, thus prioritizing the most promising candidates for further investigation.
Molecular Descriptors and Feature Selection
Research on furanone derivatives has highlighted the significance of several classes of molecular descriptors in predicting their biological activity. researchgate.net These can be broadly categorized as:
Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching, size, and shape.
Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and reactivity of the molecule. Descriptors such as polar surface area (PSA) have been shown to be significant in the QSAR models of furanone derivatives. researchgate.net
3D-Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms in a molecule and include information about its volume, surface area, and shape.
In a study on a series of furanone derivatives as potential COX-2 inhibitors, several descriptors were identified as being crucial for their biological activity. researchgate.net The process of identifying the most relevant descriptors is known as feature selection. This is a critical step in building a robust QSAR model, as it helps to reduce the dimensionality of the data and prevent overfitting.
| Descriptor Class | Specific Descriptor Example | Potential Significance for 3(2H)-Furanone, 2-benzoyl-5-propyl- |
|---|---|---|
| Topological | Wiener Index | Describes the overall size and shape of the molecule, which can influence its binding to a biological target. |
| Electronic | Dipole Moment | Reflects the polarity of the molecule, which is important for interactions with polar biological environments. |
| Quantum-Chemical | Polar Surface Area (PSA) | Predicts the molecule's ability to permeate cell membranes and is a key factor in its bioavailability. Studies on furanone derivatives have shown the importance of PSA. researchgate.net |
| 3D-Descriptors | Molecular Volume | Relates to the steric fit of the molecule within a receptor binding pocket. |
Predictive Models for Biological Endpoints (non-human, non-clinical)
Predictive models, particularly QSAR models, are mathematical equations that correlate the molecular descriptors of a set of compounds with their biological activity. These models are invaluable tools in drug discovery and toxicology for screening large libraries of compounds and prioritizing them for further experimental testing. nih.govnih.gov
For furanone derivatives, QSAR models have been developed to predict their activity against various non-human, non-clinical endpoints. For instance, a study on furanone derivatives as potential cyclooxygenase-2 (COX-2) inhibitors developed a 2D QSAR model with a correlation coefficient (r²) of 0.840, indicating a strong predictive ability. researchgate.net This model identified descriptors such as the retention index for six-membered rings and the total number of oxygen atoms connected with two single bonds as being significant for COX-2 inhibition. researchgate.net
Another approach involves 3D-QSAR methods like k-Nearest Neighbor Molecular Field Analysis (kNN MFA). A 3D-QSAR model for furanone derivatives as COX-2 inhibitors showed a high predictive ability with a cross-validated squared correlation coefficient (q²) of 0.7031. researchgate.net This model highlighted the importance of electrostatic parameters in the interaction with the target enzyme. researchgate.net
While a specific predictive model for 3(2H)-Furanone, 2-benzoyl-5-propyl- is not documented in the searched literature, the existing models for structurally related furanones can provide a basis for estimating its potential biological activities. For example, based on the structural features of a benzoyl group at the 2-position and a propyl group at the 5-position, one could hypothesize its potential interaction with biological targets that have binding sites accommodating these functionalities.
| Model Type | Predicted Biological Endpoint | Key Findings for Furanone Derivatives | Potential Implication for 3(2H)-Furanone, 2-benzoyl-5-propyl- |
|---|---|---|---|
| 2D-QSAR | COX-2 Inhibition | Correlation coefficient (r²) of 0.840 was achieved. Significant descriptors included retention index and number of specific oxygen atoms. researchgate.net | The presence of the furanone core suggests potential for similar anti-inflammatory activity, which would need to be validated. |
| 3D-QSAR (kNN MFA) | COX-2 Inhibition | High predictive ability (q² = 0.7031) with electrostatic parameters being highly influential. researchgate.net | The benzoyl group could significantly influence the electrostatic interactions with a target protein. |
| General Antitumor Activity | Inhibition of tumor cell proliferation (DLA cell line) | Triaryl-3(2H)-furanones showed in vitro and in vivo activity. nih.gov | The aromatic benzoyl group might contribute to potential antitumor properties. |
Biological Activity and Mechanistic Insights of 3 2h Furanone, 2 Benzoyl 5 Propyl Non Human Focus
In Vitro Assays and Screening Methodologies
There is no available data from in vitro assays or screening methodologies specifically for 3(2H)-Furanone, 2-benzoyl-5-propyl-.
Cell-Based Assays (non-human cell lines) for Biological Response
No studies detailing the use of non-human cell lines to assess the biological response to 3(2H)-Furanone, 2-benzoyl-5-propyl- have been identified.
Enzyme Inhibition Studies and Kinetic Characterization
Information regarding the potential of 3(2H)-Furanone, 2-benzoyl-5-propyl- to inhibit enzymes, including any kinetic characterization of such inhibition, is not present in the current body of scientific literature.
Receptor Binding Assays and Ligand-Target Interactions
There are no published receptor binding assays that investigate the interaction between 3(2H)-Furanone, 2-benzoyl-5-propyl- and specific biological targets.
Molecular Mechanisms of Action in Model Systems
The molecular mechanisms through which 3(2H)-Furanone, 2-benzoyl-5-propyl- might exert biological effects in model systems have not been elucidated.
Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)
Research detailing the direct interaction of 3(2H)-Furanone, 2-benzoyl-5-propyl- with biomolecules such as DNA, proteins, or lipids is not available.
Signaling Pathway Modulation (non-human, non-clinical)
There is no evidence from non-human or non-clinical studies to suggest that 3(2H)-Furanone, 2-benzoyl-5-propyl- modulates any specific signaling pathways.
Further investigation into the synthesis and biological evaluation of 3(2H)-Furanone, 2-benzoyl-5-propyl- is required to provide the data necessary to populate these areas of study.
Structure-Activity Relationship (SAR) Studies of Derivatives (non-human biological focus)
The biological activity of furanone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features responsible for their effects in non-human systems and in guiding the design of more potent and specific analogs. nih.gov
Systematic modifications of the furanone scaffold have been performed to explore the impact on biological activity, particularly antimicrobial and quorum sensing inhibitory effects.
One area of focus has been the substituents on the furanone ring . For instance, in a study of furanones as potential quorum sensing inhibitors, changing the substitution pattern on an associated phenyl ring had a relatively minor impact on activity. ucc.ie However, the presence of a halogen atom, particularly bromine, has been highlighted as significant for quorum sensing inhibition. ucc.ie The absence of a halogen in some non-halogenated furanone analogs can lead to a loss of this inhibitory effect. ucc.ie
The nature of the side chain at the C3 position of the furanone ring has also been shown to be critical. Studies on a series of furanones revealed that molecules with ethyl, butyl, and hexyl side chains were effective at inhibiting biofilm formation without affecting bacterial growth. In contrast, longer alkyl chains (greater than six carbons) at this position resulted in a loss of inhibition, likely due to reduced aqueous solubility. ucc.ie
In the context of 2-benzoyl-furanones , while direct SAR studies on the propyl group at the C5 position are scarce, research on related structures provides valuable insights. For example, in a series of 4,5-diaryl-3(2H)-furanones studied for anti-inflammatory and cytotoxic activity, the nature and position of substituents on the aryl rings were found to be critical for their biological effects. nih.gov
The table below summarizes some key findings from SAR studies on furanone derivatives.
| Structural Modification | Observed Effect on Biological Activity (Non-Human Focus) | Reference |
| Presence of a halogen (e.g., bromine) on the furanone ring | Often crucial for quorum sensing inhibitory activity. | ucc.ie |
| Length of the alkyl chain at the C3 position | Shorter to medium chains (ethyl, butyl, hexyl) are optimal for biofilm inhibition. Longer chains can lead to loss of activity. | ucc.ie |
| Introduction of a methyl group to the 3-position of dihydropyrrolones (related structures) | Unfavorable for quorum sensing inhibitory activity compared to non-alkylated analogs. | ucc.ie |
| Dibromomethylene group | In some cases, furanones with this group were devoid of quorum sensing inhibitory activity. | ucc.ie |
| Substituents on aryl rings of 4,5-diaryl-3(2H)-furanones | Significantly influences anti-inflammatory and cytotoxic activity. | nih.gov |
Based on SAR studies, several key pharmacophoric features have been identified for the biological activity of furanones in non-human systems.
A crucial pharmacophore for many biologically active furanones is the α,β-unsaturated lactone moiety . This feature makes the furanone ring susceptible to Michael addition, which is believed to be a key mechanism of action for some of their biological effects, including cytotoxicity. nih.gov The 3(2H)-furanone unit itself can act as an electrophilic center. nih.gov
For quorum sensing inhibition , halogenated furanones have been identified as a key class of compounds. nih.govucc.ie It is believed that they act as potent Michael acceptors and can bind to key proteins in the quorum sensing pathway, such as LuxS, thereby blocking the production of signaling molecules. ucc.ie The presence of a bromine atom appears to be particularly important for this activity. ucc.ie
In the context of anti-inflammatory activity , for 4,5-diaryl-3(2H)-furanones, the specific arrangement of aryl groups and their substituents is critical for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov
For antimicrobial activity , the combination of a 2(5H)-furanone core with other moieties, such as a sulfonyl group and a terpene fragment (like l-borneol or l-menthol), has been shown to yield compounds with significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov In these cases, the furanone ring and the additional functional groups act in concert to produce the observed biological effect.
In Vivo Studies in Non-Human Organisms (e.g., microorganisms, plants, invertebrate models)
While in vitro studies provide valuable information on the cellular effects of furanone derivatives, in vivo studies in non-human organisms are essential to understand their biological effects in a more complex biological system.
A variety of non-human organisms have been used to investigate the in vivo effects of furanone derivatives.
Bacteria: Given the potent antimicrobial and anti-biofilm activity of furanones, various bacterial species are primary models. Studies often involve treating bacterial cultures with furanone derivatives and observing the effects on growth, biofilm formation, and virulence factor production. nih.govmdpi.comfrontiersin.org For example, the effect of furanones on quorum sensing is often studied using reporter strains of bacteria like Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing. nih.gov
Plants: The red alga Delisea pulchra is a model organism for understanding the natural role of furanones as antifouling agents. nih.gov Studies on this alga have provided insights into how these compounds are produced and utilized to regulate bacterial colonization on the plant's surface. nih.gov Some synthetic furanone derivatives have also been investigated for their potential herbicidal activity, with Arabidopsis thaliana being a common model plant for such screenings. biorxiv.org
Invertebrates and Other Organisms: To assess the broader ecological impact and potential applications, furanones have been tested against various marine organisms to evaluate their antifouling properties. nih.gov Additionally, some studies have utilized rat models for investigating the efficacy of furanone derivatives in treating infected wounds. mdpi.com
Experimental designs for these studies typically involve exposing the model organism to different concentrations of the furanone compound and observing specific endpoints. These can range from measuring microbial growth and biofilm formation to assessing plant growth inhibition or the healing of infected wounds in animal models.
In vivo studies have confirmed many of the biological effects of furanone derivatives observed in vitro and have provided further insights into their mechanisms of action.
Antimicrobial and Anti-biofilm Effects: In vivo studies have demonstrated the efficacy of furanone derivatives in preventing and treating bacterial infections. For instance, a sulfone derivative of 2(5H)-furanone, when used in combination with gentamicin, was shown to accelerate the bacterial decontamination and improve the healing of infected skin wounds in a rat model. mdpi.com This highlights the potential of furanones to enhance the efficacy of conventional antibiotics. The primary mechanism of action in these cases is often the inhibition of quorum sensing and biofilm formation, which makes the bacteria more susceptible to antibiotics and the host's immune response. nih.govmdpi.com
Antifouling Activity: Furanones produced by the red alga Delisea pulchra are effective in preventing the settlement and growth of a wide range of marine fouling organisms. nih.gov This natural defense mechanism has inspired the development of furanone-based antifouling technologies for marine applications. nih.gov
Herbicidal Activity: While not as extensively studied as their antimicrobial properties, some furanone-related compounds have shown herbicidal activity. For example, certain fluoroquinolone derivatives, which share some structural similarities with furanones, have demonstrated herbicidal effects on Arabidopsis thaliana. biorxiv.org The mechanism of action in these cases is thought to involve the inhibition of plant DNA gyrase. biorxiv.org
The table below provides a summary of observed in vivo effects of furanone derivatives in non-human organisms.
| Model Organism | Observed Biological Effect | Proposed Mechanism of Action | Reference |
| Bacteria (S. aureus, P. aeruginosa, etc.) | Inhibition of biofilm formation, increased susceptibility to antibiotics. | Inhibition of quorum sensing. | nih.govmdpi.comnih.gov |
| Red Alga (Delisea pulchra) | Prevention of bacterial colonization and settlement of epibiota. | Natural production and release of furanones as antifouling agents. | nih.gov |
| Rat (infected wound model) | Accelerated bacterial decontamination and improved wound healing (in combination with antibiotics). | Inhibition of bacterial growth and biofilm formation, enhancement of antibiotic efficacy. | mdpi.com |
| Arabidopsis thaliana | Herbicidal activity (for some related compounds). | Inhibition of plant DNA gyrase. | biorxiv.org |
No Information Available on the Environmental Fate and Degradation of 3(2H)-Furanone, 2-benzoyl-5-propyl-
Extensive research has yielded no specific data regarding the environmental fate and degradation of the chemical compound 3(2H)-Furanone, 2-benzoyl-5-propyl-. Consequently, the development of a detailed article outlining its abiotic and biotic degradation pathways is not possible at this time.
Information available for other furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), indicates that the furanone ring system can be involved in various environmental and biological processes. For instance, some 3(2H)-furanones are known to be naturally occurring aroma compounds and can undergo degradation, though the specific pathways are highly dependent on the substituent groups attached to the furanone core.
Without specific studies on 3(2H)-Furanone, 2-benzoyl-5-propyl-, any discussion of its environmental behavior, including photolysis, hydrolysis, oxidation, and microbial metabolism, would be purely speculative. Scientific literature does not currently contain the necessary experimental data to address the following key areas:
Abiotic Degradation: There is no information on how this specific compound behaves under the influence of light (photolysis) in water or the atmosphere. Similarly, its stability across different pH levels (hydrolysis) and its reactivity with atmospheric oxidants like hydroxyl radicals are unknown.
Biotic Degradation: No studies have been identified that investigate the breakdown of 3(2H)-Furanone, 2-benzoyl-5-propyl- by microorganisms in soil or aquatic environments. Therefore, its biodegradation potential, metabolic pathways, and any resulting degradation products remain uncharacterized.
Further research and experimental studies are required to determine the environmental persistence and degradation mechanisms of 3(2H)-Furanone, 2-benzoyl-5-propyl-.
Environmental Fate and Degradation of 3 2h Furanone, 2 Benzoyl 5 Propyl
Biotic Degradation and Biodegradation
Enzymatic Mechanisms of Biodegradation
There is currently no information available in scientific literature detailing the enzymatic mechanisms involved in the biodegradation of 3(2H)-Furanone, 2-benzoyl-5-propyl-. Research has not yet identified specific enzymes, microbial strains, or metabolic pathways responsible for its breakdown in the environment.
Environmental Persistence and Mobility Assessment
A quantitative assessment of the environmental persistence and mobility of 3(2H)-Furanone, 2-benzoyl-5-propyl- is not possible at this time due to a lack of empirical or modeled data.
Sorption to Soil and Sediment Matrices
No studies were found that investigate the sorption coefficient (Koc) or other parameters describing the partitioning of 3(2H)-Furanone, 2-benzoyl-5-propyl- to soil and sediment.
Volatilization from Water and Soil Surfaces
Data on the Henry's Law constant or vapor pressure of 3(2H)-Furanone, 2-benzoyl-5-propyl-, which are necessary to assess its potential for volatilization, are not available.
Metabolite Identification and Environmental Transformation Pathways
There is no information available on the metabolites that may be formed from the biotic or abiotic transformation of 3(2H)-Furanone, 2-benzoyl-5-propyl- in the environment. Consequently, its environmental transformation pathways remain uncharacterized.
Advanced Applications and Materials Science Non Medical/non Biological Focus
Role in Organic Synthesis as a Building Block
Extensive searches of chemical literature and patent databases did not yield specific examples of novel heterocyclic compounds synthesized from 3(2H)-Furanone, 2-benzoyl-5-propyl-. While related furanones are known to undergo reactions to form pyridazinones, pyrrolones, and oxadiazoles, no such transformations have been reported for this specific compound. niist.res.innih.gov
There is no available research that describes the use of 3(2H)-Furanone, 2-benzoyl-5-propyl- as a reagent in advanced chemical transformations. The reactivity of the furanone ring, including the benzoyl and propyl substituents, has not been a specific focus of published studies.
Potential in Materials Science
The incorporation of furan-based molecules into advanced materials is an area of growing interest. scispace.com Nevertheless, the potential of 3(2H)-Furanone, 2-benzoyl-5-propyl- in this field has not been explored in the reviewed literature.
No studies have been found that investigate or report the use of 3(2H)-Furanone, 2-benzoyl-5-propyl- as a monomer for polymer synthesis.
There is no information available on the incorporation of 3(2H)-Furanone, 2-benzoyl-5-propyl- into functional materials or any associated optical, electronic, or catalytic properties.
Analytical Chemistry Applications
No literature has been identified that details the use of 3(2H)-Furanone, 2-benzoyl-5-propyl- in any analytical chemistry applications, such as a reference standard or a reagent in analytical methods.
Use as a Standard in Chromatographic Separations
There is no documented use of 3(2H)-Furanone, 2-benzoyl-5-propyl- as a standard in chromatographic separations in the reviewed literature. Typically, a compound's utility as a chromatographic standard requires extensive characterization of its purity and stability, along with the development of certified reference materials. No such information is publicly available for this compound.
Analytical Probe in Spectroscopic Studies
No published spectroscopic studies were found that utilize 3(2H)-Furanone, 2-benzoyl-5-propyl- as an analytical probe. The potential for a compound to act as a spectroscopic probe depends on its unique spectral properties (e.g., fluorescence, specific absorption bands) that can be used to investigate other molecules or systems. Without dedicated research, the suitability of this compound for such applications remains unknown.
Role in Agrochemicals or Industrial Chemicals (non-medical, non-human)
The potential for 3(2H)-Furanone, 2-benzoyl-5-propyl- in agrochemical or industrial chemical applications has not been explored in available research.
Herbicidal/Insecticidal Action Mechanisms (non-human specific)
There is no information available regarding any herbicidal or insecticidal properties or action mechanisms of 3(2H)-Furanone, 2-benzoyl-5-propyl-. The investigation of a compound's bioactivity for such purposes involves extensive screening and mechanistic studies, none of which have been published for this specific molecule.
Use as a Chemical Intermediate
While the structure of 3(2H)-Furanone, 2-benzoyl-5-propyl- suggests its potential as a chemical intermediate in the synthesis of more complex molecules, no specific synthetic routes or applications have been documented in the public scientific literature. Its furanone core and benzoyl and propyl substituents offer reactive sites for further chemical transformations.
Compound Information
| Compound Name |
| 3(2H)-Furanone, 2-benzoyl-5-propyl- |
Table 1: Basic Chemical Information for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Identifier | Value | Reference |
| CAS Number | 61418-07-3 | guidechem.com |
| Molecular Formula | C14H14O3 | guidechem.com |
| Molecular Weight | 230.26 g/mol | guidechem.com |
Advanced Analytical Methodologies for Detection and Quantification of 3 2h Furanone, 2 Benzoyl 5 Propyl
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a compound like 3(2H)-Furanone, 2-benzoyl-5-propyl-, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a highly suitable technique for the analysis of 3(2H)-furanone derivatives, offering versatility in separation mechanisms. A reversed-phase HPLC (RP-HPLC) method is a primary choice for non-volatile compounds like 3(2H)-Furanone, 2-benzoyl-5-propyl-.
The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common starting point for reversed-phase separations, providing excellent retention for moderately polar to nonpolar compounds. researchgate.net The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of a mixture of an aqueous component (such as a buffer like sodium acetate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the compound while separating it from potential impurities.
Detection is a key aspect of HPLC analysis. Given the presence of the benzoyl group, which contains a chromophore, UV detection is a straightforward and effective approach. researchgate.net The optimal wavelength for detection would be determined by acquiring the UV spectrum of the compound, with a likely maximum absorbance around 280-290 nm, typical for such structures. researchgate.net For enhanced selectivity and lower detection limits, a diode-array detector (DAD) could be employed to provide spectral information, aiding in peak identification and purity assessment. nih.gov
Table 1: Illustrative HPLC Method Parameters for 3(2H)-Furanone, 2-benzoyl-5-propyl- Analysis
| Parameter | Suggested Conditions | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reversed-phase, good for nonpolar analytes. |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Gradient | 0-20 min, 30-90% B | To elute the compound with optimal retention and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |
| Detector | UV/DAD at 285 nm | The benzoyl group allows for strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While 3(2H)-Furanone, 2-benzoyl-5-propyl- itself may have limited volatility, GC analysis can be achieved through derivatization. Derivatization is a chemical modification to increase the volatility and thermal stability of an analyte. nih.gov For furanones, derivatization can be essential to prevent degradation in the hot GC injector and column. nih.gov
A common derivatization strategy for compounds with active hydrogens, such as some furanone tautomers, is silylation. However, for 3(2H)-Furanone, 2-benzoyl-5-propyl-, a more likely approach would be required if the compound exhibits any instability. Given the presence of the keto group, derivatization might not be strictly necessary if the compound is thermally stable.
For the GC separation, a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be a suitable choice. researchgate.netmdpi.com The temperature program would need to be optimized to ensure good separation from other components in the sample matrix. A typical program would start at a lower temperature and ramp up to a higher temperature to elute the compound.
Coupled Techniques (GC-MS, LC-MS/MS) for Analysis in Complex Matrices
For the analysis of 3(2H)-Furanone, 2-benzoyl-5-propyl- in complex matrices such as environmental samples or biological fluids, coupled (or hyphenated) techniques are indispensable. These methods combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.net After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for confident identification. The fragmentation pattern of 3(2H)-Furanone, 2-benzoyl-5-propyl- would be expected to show characteristic ions corresponding to the loss of the propyl group, the benzoyl group, and other structural fragments. imreblank.ch
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for the analysis of non-volatile compounds in complex samples. drugtargetreview.comsci-hub.senih.gov This technique offers exceptional sensitivity and selectivity. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of 3(2H)-Furanone, 2-benzoyl-5-propyl-) is selected. This ion is then fragmented, and specific product ions are monitored in the second stage. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels. sci-hub.se
Table 2: Comparison of Coupled Analytical Techniques
| Technique | Advantages | Considerations |
| GC-MS | High resolving power, extensive spectral libraries for identification. | May require derivatization for non-volatile compounds. |
| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds. | Matrix effects can influence ionization efficiency. |
Electrochemical Methods
Electrochemical methods offer an alternative or complementary approach to chromatographic techniques, often with the advantages of lower cost, portability, and rapid analysis.
Voltammetric Techniques for Quantitative Analysis
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), could be developed for the quantitative analysis of 3(2H)-Furanone, 2-benzoyl-5-propyl-. mdpi.com These methods measure the current response of an electroactive species to a varying potential. The presence of the benzoyl group and the furanone ring, both of which can be electrochemically active, makes this a viable approach.
The development of a voltammetric method would involve selecting an appropriate working electrode, supporting electrolyte, and pH. A glassy carbon electrode (GCE) is a common choice for the working electrode. mdpi.com The supporting electrolyte and pH would need to be optimized to obtain a well-defined and reproducible electrochemical signal. The peak current in DPV is typically proportional to the concentration of the analyte, allowing for quantitative measurements. mdpi.com
Sensor Development for Specific Detection
Building on voltammetric principles, electrochemical sensors can be designed for the specific detection of 3(2H)-Furanone, 2-benzoyl-5-propyl-. These sensors often employ modified electrodes to enhance sensitivity and selectivity. rsc.orgmdpi.comnih.gov
The surface of a working electrode can be modified with various materials, such as nanoparticles, polymers, or specific recognition elements, to facilitate the electrochemical reaction of the target analyte. rsc.orgmdpi.com For instance, a sensor could be developed by modifying an electrode with a material that has a high affinity for the furanone or benzoyl moiety. This would lead to preconcentration of the analyte at the electrode surface, resulting in a significantly enhanced signal. The development of such sensors is a growing area of research with potential for real-time monitoring applications. youtube.com
Spectrophotometric and Fluorometric Approaches
Spectrophotometric and fluorometric methods offer rapid and sensitive means for the detection and quantification of chemical compounds. While specific data for 3(2H)-Furanone, 2-benzoyl-5-propyl- is not extensively available, the analytical principles for related furanone structures provide a strong basis for methodological development.
UV-Vis spectrophotometry is a widely used technique for determining the concentration of analytes in a solution. The presence of a benzoyl group and the furanone ring in 3(2H)-Furanone, 2-benzoyl-5-propyl- suggests that the compound will exhibit significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A study on 2,5-dimethyl-2,4-dihydroxy-3(2H)-furanone utilized a UV-visible spectrophotometer to measure absorption spectra over a wavelength range of 200-800 nm. iomcworld.com This suggests that a similar approach could be effective for 3(2H)-Furanone, 2-benzoyl-5-propyl-.
The concentration of the compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax), where it shows maximum absorption, and applying the Beer-Lambert law. The development of a robust UV-Vis spectrophotometric method would involve:
Determination of λmax: Scanning a solution of the pure compound across the UV-Vis range to identify the wavelength of maximum absorbance.
Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve.
Sample Analysis: Measuring the absorbance of the sample solution and using the calibration curve to determine the concentration of 3(2H)-Furanone, 2-benzoyl-5-propyl-.
A reliable SPE-HPLC/DAD (Solid Phase Extraction-High Performance Liquid Chromatography with Diode Array Detection) method was successfully developed for the simultaneous separation and quantification of ten furan (B31954) derivatives in apple cider and wine. nih.gov This method demonstrates the utility of UV-Vis detection in conjunction with chromatographic separation for complex matrices.
Table 1: Potential UV-Vis Spectrophotometry Parameters for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Parameter | Description |
| Wavelength Range | Typically 200-400 nm for UV analysis. |
| Solvent | A solvent that dissolves the compound and is transparent in the analytical wavelength range (e.g., ethanol, methanol, acetonitrile). |
| λmax | To be determined experimentally. |
| Calibration Range | A series of concentrations that bracket the expected sample concentration. |
Fluorescence spectroscopy is a highly sensitive technique that can be employed for quantification if a compound is intrinsically fluorescent or can be chemically modified (derivatized) to become fluorescent. While some furanone derivatives have been studied for their fluorescence properties in the context of quorum sensing inhibition, the intrinsic fluorescence of 3(2H)-Furanone, 2-benzoyl-5-propyl- has not been documented. nih.gov
Should the compound not exhibit native fluorescence, derivatization can be a powerful strategy. For instance, a method was developed for the quantification of furaneol (B68789) by derivatization with pentafluorobenzyl bromide, which rendered the compound suitable for sensitive detection. researchgate.netnih.gov A similar approach could be explored for 3(2H)-Furanone, 2-benzoyl-5-propyl-.
Furthermore, the evolution of the emission spectrum shape of fluorescent molecules like fluorescein (B123965) and its derivatives with changes in pH allows for calibration-free measurements. mdpi.com If 3(2H)-Furanone, 2-benzoyl-5-propyl- or a suitable derivative exhibits such properties, it could pave the way for advanced pH-sensing applications.
Sample Preparation and Extraction Methodologies
Effective sample preparation is critical for accurate and reliable analytical results, especially when dealing with complex matrices. The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Solid-phase extraction (SPE) is a versatile and widely used technique for sample cleanup and concentration. libretexts.org The choice of the solid-phase material is crucial and depends on the polarity of the analyte and the matrix components. For furanone compounds, various SPE sorbents have been successfully employed.
In a study on key aroma compounds in fruits, SPE was used to analyze polar furans like 2,5-dimethyl-4-hydroxy-3(2H)-furanone. reading.ac.uk Another study developed a reliable SPE-HPLC/DAD method for determining furan derivatives in apple cider and wine, optimizing parameters such as the sorbent type, sample volume, and elution solvent. nih.gov For the analysis of furaneol in fruit juice, a method using a Lichrolut-EN SPE column was developed, which showed good recovery and reproducibility. nih.govresearchgate.net
For 3(2H)-Furanone, 2-benzoyl-5-propyl-, which is expected to be a relatively nonpolar compound due to the benzoyl and propyl groups, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would likely be effective for extraction from aqueous samples.
Table 2: General Steps for SPE of 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Step | Description |
| Conditioning | The SPE cartridge is conditioned with a solvent to activate the stationary phase. |
| Loading | The sample containing the analyte is passed through the cartridge. |
| Washing | Interfering compounds are washed away with a weak solvent. |
| Elution | The analyte of interest is eluted with a strong solvent. |
Liquid-liquid extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comyoutube.comyoutube.com The choice of the organic solvent is critical and is based on the solubility of the target analyte and its immiscibility with the sample matrix.
For the extraction of the relatively nonpolar 3(2H)-Furanone, 2-benzoyl-5-propyl- from an aqueous matrix, a nonpolar to moderately polar organic solvent such as hexane, ethyl acetate, or dichloromethane (B109758) would be suitable. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.
Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller volumes of solvent, offering advantages such as reduced cost, lower environmental impact, and higher enrichment factors. ijrpc.com
Solid-Phase Microextraction (SPME): SPME involves the use of a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. researchgate.net The fiber can be exposed directly to the sample (direct immersion) or to the headspace above the sample (headspace SPME). For volatile and semi-volatile compounds like many furanones, headspace SPME is particularly advantageous. A quantitative method for furaneol in aqueous samples was developed using derivatization followed by SPME coupled with gas chromatography/mass spectrometry (GC/MS). researchgate.netnih.gov
Table 3: Comparison of Extraction Techniques for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High recovery, good selectivity, easily automated. libretexts.org | Can be more expensive than LLE, method development can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | Simple, inexpensive, well-established. youtube.comyoutube.com | Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue. |
| Microextraction (e.g., SPME) | Minimal solvent use, high enrichment factor, portable for on-site analysis. ijrpc.com | Fiber fragility, potential for matrix effects, may require derivatization for some analytes. researchgate.netnih.gov |
Method Validation and Quality Assurance
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of 3(2H)-Furanone, 2-benzoyl-5-propyl-, this would involve a series of experiments to assess performance characteristics, ensuring the data generated is accurate and reliable. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical method.
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. It is often determined by analyzing replicate blank samples and calculating the concentration that corresponds to the mean blank signal plus three times the standard deviation. nih.gov Another approach involves determining the signal-to-noise ratio, with an accepted value of 3:1 for the LOD. mdpi.com
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is critical for reporting quantitative results with confidence. nih.gov It is commonly established at a signal-to-noise ratio of 10:1 or as the concentration at which the coefficient of variation (or relative standard deviation) is within a specified range, often ≤ 20%. mdpi.comresearchgate.net
For furanone derivatives and similar compounds analyzed by modern chromatographic techniques like GC-MS/MS or LC-MS/MS, these limits can be very low, often in the micrograms per kilogram (µg/kg) or parts per billion (ppb) range, depending on the sample matrix and instrumentation. For example, a study on 4-hydroxy-2,5-dimethyl-3(2H)-furanone in complex food matrices established a limit of quantification of 20 µg/kg. nih.gov Another method for 2(5H)-furanone suggested an LOQ of 50 µg/kg in food samples. eurl-pc.eu
Table 1: Illustrative LOD and LOQ Values for Furanone Derivatives using Chromatographic Methods
| Parameter | Analytical Technique | Typical Value Range |
|---|---|---|
| LOD | GC-MS/MS | 0.5 - 15 µg/kg |
| LOQ | GC-MS/MS | 2 - 50 µg/kg |
| LOD | LC-MS/MS | 0.2 - 10 µg/L |
| LOQ | LC-MS/MS | 0.7 - 25 µg/L |
Note: These values are illustrative and based on data for structurally related furanone compounds. Actual values for 3(2H)-Furanone, 2-benzoyl-5-propyl- would need to be determined experimentally.
Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. For trace analysis, recovery values between 80% and 120% are generally considered acceptable. mdpi.com A study on a furanone derivative in baby food reported recoveries in the range of 94-110%. nih.gov
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. For chromatographic methods, an RSD of ≤15% is often required for precision. researchgate.net Research on a furanone derivative showed precision with an RSD of ≤10% under both repeatability and within-laboratory reproducibility conditions. nih.gov
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, for example, parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition might be varied. researchgate.net For a GC-MS method, variations in the injection temperature, oven ramp rate, and gas flow rate could be evaluated. eurl-pc.eu The method is considered robust if the results remain within acceptable criteria of accuracy and precision despite these minor changes.
Table 2: Example of Robustness Study Parameters and Acceptance Criteria for a Hypothetical HPLC Method
| Parameter | Variation | Acceptance Criteria for Results |
|---|---|---|
| Flow Rate | ± 0.2 mL/min | RSD < 15% |
| Column Temperature | ± 5 °C | Peak Asymmetry: 0.9 - 1.5 |
| Mobile Phase %B | ± 2% | % Recovery: 85-115% |
Conclusion and Future Research Perspectives on 3 2h Furanone, 2 Benzoyl 5 Propyl
Synthesis of Current Academic Knowledge and Key Research Findings
The existing body of academic literature on 3(2H)-Furanone, 2-benzoyl-5-propyl- is sparse, primarily consisting of its identification and basic characterization. Key information is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H14O3 | guidechem.comguidechem.com |
| Molecular Weight | 230.263 g/mol | guidechem.comguidechem.com |
| CAS Number | 61418-07-3 | guidechem.comguidechem.com |
| Predicted Boiling Point | 377.7±41.0 °C at 760 mmHg | guidechem.com |
| Predicted Flash Point | 168.2±27.7 °C | guidechem.com |
| Predicted Density | 1.2±0.1 g/cm3 | guidechem.com |
Due to the scarcity of direct research, a significant portion of our understanding is extrapolated from studies on related 3(2H)-furanone structures. The 3(2H)-furanone core is a well-established pharmacophore found in various natural products and biologically active molecules. researchgate.netnih.gov Research on other derivatives suggests that the substituents at the C2 and C5 positions play a crucial role in determining the compound's chemical reactivity and biological activity.
For instance, studies on 2-benzoyl-substituted furanones, though not the specific propyl derivative, have been explored in the context of synthesizing other heterocyclic compounds with potential anti-inflammatory properties. nih.gov Similarly, the synthesis and properties of various 5-substituted 3(2H)-furanones have been investigated, highlighting the importance of this position for modulating the molecule's characteristics. organic-chemistry.org
General synthetic strategies for 3(2H)-furanones are well-documented and could theoretically be adapted for the synthesis of 3(2H)-Furanone, 2-benzoyl-5-propyl-. These methods include intramolecular cyclization of γ-hydroxyalkynones, cycloisomerization of allenic hydroxyketones, and transition-metal-catalyzed reactions. researchgate.netorganic-chemistry.org A review of synthetic methods for 3(2H)-furanones provides a comprehensive overview of various approaches based on the desired substitution pattern. researchgate.net
Remaining Challenges and Open Questions in the Field
The primary challenge concerning 3(2H)-Furanone, 2-benzoyl-5-propyl- is the profound lack of dedicated research. This gap in knowledge gives rise to several fundamental questions:
Optimized Synthesis: What is the most efficient and stereoselective synthetic route to produce 3(2H)-Furanone, 2-benzoyl-5-propyl- in high yield and purity? While general methods exist, their applicability and optimization for this specific combination of benzoyl and propyl substituents remain unexplored.
Physicochemical Properties: Beyond basic predictions, what are the experimentally determined physicochemical properties of this compound, such as its solubility, stability, and spectroscopic characteristics?
Chemical Reactivity: How does the interplay between the electron-withdrawing benzoyl group at the C2 position and the electron-donating propyl group at the C5 position influence the reactivity of the furanone ring?
Biological Activity: Does 3(2H)-Furanone, 2-benzoyl-5-propyl- possess any significant biological activity? The furanone scaffold is associated with a wide range of bioactivities, from flavoring agents to potential therapeutics, but the specific activity profile of this derivative is unknown. foreverest.net
Proposed Research Directions and Methodological Innovations
To address the current knowledge gap, a structured research program is proposed. The initial focus should be on the development of a reliable synthetic pathway.
Proposed Synthetic Approaches for 3(2H)-Furanone, 2-benzoyl-5-propyl-
| Synthetic Strategy | Description | Potential Advantages |
| Modified Aldol (B89426) Condensation | Adaptation of the aldol condensation of a suitable 2,5-dialkyl-dihydro-3(2H)-furanone with benzaldehyde, followed by oxidation. google.com | Potentially straightforward and utilizes readily available starting materials. |
| Transition-Metal Catalysis | Exploring gold- or rhodium-catalyzed cyclization of a precursor like a γ-hydroxyalkynone bearing the propyl and benzoyl functionalities. organic-chemistry.org | High efficiency and potential for stereocontrol. |
| Multi-component Reactions | A convergent synthesis involving the coupling of simpler starting materials in a one-pot reaction to construct the furanone ring with the desired substituents. researchgate.net | Increased efficiency and atom economy. |
Following successful synthesis, a thorough characterization of the compound's physicochemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential.
Subsequent research should investigate the compound's potential biological activities. Drawing inspiration from studies on other furanones, initial screenings could focus on anti-inflammatory, antimicrobial, and cytotoxic properties. nih.govnih.govmdpi.com For example, some furanone derivatives have shown promise as inhibitors of enzymes like cyclooxygenases (COX). nih.gov
Methodological innovations could involve the use of high-throughput screening to rapidly assess a range of biological targets. Furthermore, computational modeling and docking studies could help predict potential interactions with biological macromolecules and guide experimental work. ccij-online.org
Interdisciplinary Collaborations and Translational Research Opportunities (non-clinical)
The exploration of 3(2H)-Furanone, 2-benzoyl-5-propyl- offers numerous opportunities for interdisciplinary collaboration.
Organic Chemistry and Chemical Engineering: Collaboration between synthetic organic chemists and chemical engineers would be crucial for optimizing the synthesis and scaling up the production of the compound for further studies.
Analytical Chemistry and Spectroscopy: Expertise in analytical chemistry and spectroscopy will be vital for the comprehensive characterization of the synthesized compound.
Computational Chemistry and Molecular Modeling: Computational chemists can provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding synthetic and biological investigations. ccij-online.org
Biochemistry and Pharmacology: Collaboration with biochemists and pharmacologists will be essential for designing and conducting in vitro and in vivo studies to evaluate the compound's biological activity and mechanism of action. Studies on other furanones have demonstrated their potential as fluorescent organic dyes, suggesting possible applications in bio-analytical chemistry. elsevierpure.comrsc.org
Materials Science: The furanone scaffold has been investigated for the development of new materials. elsevierpure.com Collaboration with material scientists could explore the potential of 3(2H)-Furanone, 2-benzoyl-5-propyl- as a building block for novel polymers or functional materials.
Translational research opportunities, while non-clinical at this stage, could focus on developing the compound as a molecular probe or a lead structure for the development of new agrochemicals or materials with specific properties. The broad spectrum of activities observed in other furanone derivatives suggests that a focused research effort on 3(2H)-Furanone, 2-benzoyl-5-propyl- could unveil novel and valuable applications.
Q & A
Q. What are the common synthetic strategies for introducing benzoyl and propyl substituents into the 3(2H)-furanone core?
- Methodological Answer : Benzoylation and alkylation reactions are widely used. For benzoylation, Friedel-Crafts acylation or nucleophilic substitution with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is effective . Propyl groups can be introduced via Grignard reagents or alkyl halide coupling under basic conditions. For example, 5-propyl substitution is achieved by reacting 3(2H)-furanone with 1-bromopropane in DMF with K₂CO₃ as a base . Post-synthetic modifications often require chromatographic purification (e.g., silica gel column) and characterization via ¹H/¹³C NMR and IR spectroscopy .
Q. How can researchers optimize purification and characterization of 2-benzoyl-5-propyl-3(2H)-furanone derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity. Characterization should include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., benzoyl protons at δ 7.5–8.0 ppm; propyl-CH₂ at δ 1.2–1.6 ppm) .
- IR Spectroscopy : C=O stretches (furanone: ~1750 cm⁻¹; benzoyl: ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions .
Q. What spectroscopic techniques are critical for distinguishing regioisomers in substituted furanones?
- Methodological Answer :
- NOESY/ROESY NMR : Identifies spatial proximity of substituents (e.g., benzoyl vs. propyl groups) .
- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in propyl chains .
- X-ray Crystallography : Resolves ambiguities in solid-state structures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2-benzoyl-5-propyl-3(2H)-furanone in Diels-Alder reactions?
- Methodological Answer : The electron-withdrawing benzoyl group increases dienophilicity by polarizing the furanone’s α,β-unsaturated carbonyl system. Propyl substituents modulate steric effects: bulkier groups reduce reaction rates. Computational studies (DFT) predict transition-state geometries, while LC-MS monitors adduct formation . Competing pathways (e.g., Michael addition) are minimized using aprotic solvents like THF .
Q. How do substituent electronic effects (benzoyl vs. alkyl) influence the compound’s photostability?
- Methodological Answer :
- UV-Vis Spectroscopy : Benzoyl groups absorb at λ ~250–300 nm, increasing susceptibility to UV degradation.
- Accelerated Stability Testing : Expose derivatives to UV light (e.g., 365 nm) and track degradation via HPLC. Propyl groups slightly enhance stability by reducing π-π* transitions .
- TD-DFT Calculations : Predict excited-state behavior and bond dissociation energies .
Q. What strategies resolve contradictions in reported biological activity data for furanone derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers.
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- QSAR Modeling : Correlate substituent parameters (e.g., logP, polar surface area) with activity trends .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
